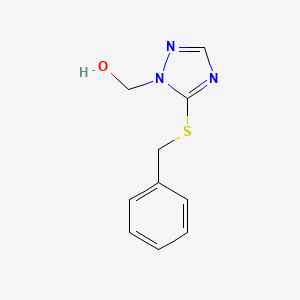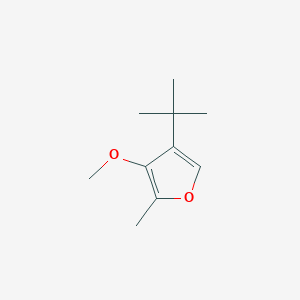
4-tert-Butyl-3-methoxy-2-methylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-3-methoxy-2-methylfuran is an organic compound characterized by a furan ring substituted with tert-butyl, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-3-methoxy-2-methylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methoxy-2-methylfuran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
Industrial production of 4-(tert-butyl)-3-methoxy-2-methylfuran may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the furan ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-3-methoxy-2-methylfuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)-3-methoxy-2-methyl-2-furanone.
Reduction: Formation of 4-(tert-butyl)-3-methoxy-2-methyltetrahydrofuran.
Substitution: Formation of various substituted furans depending on the reagent used.
Aplicaciones Científicas De Investigación
4-(tert-Butyl)-3-methoxy-2-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in NMR studies due to the tert-butyl group’s unique NMR properties.
Medicine: Investigated for its potential biological activity and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-3-methoxy-2-methylfuran depends on its specific application. In chemical reactions, the tert-butyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in the aromatic ring structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the furan ring.
4-tert-Butylcatechol: Contains a tert-butyl group and is used in polymerization reactions.
Uniqueness
4-(tert-Butyl)-3-methoxy-2-methylfuran is unique due to the combination of the furan ring with tert-butyl, methoxy, and methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
61186-80-9 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
4-tert-butyl-3-methoxy-2-methylfuran |
InChI |
InChI=1S/C10H16O2/c1-7-9(11-5)8(6-12-7)10(2,3)4/h6H,1-5H3 |
Clave InChI |
UATYSOQDWVYHKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CO1)C(C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)


![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)

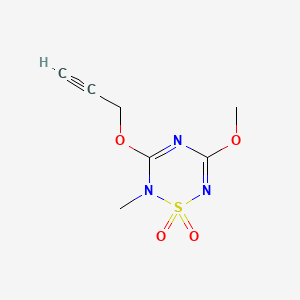



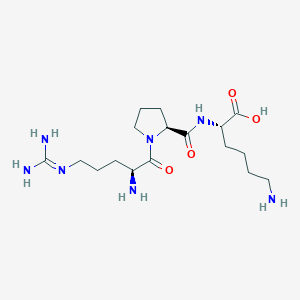
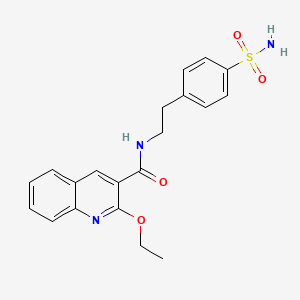
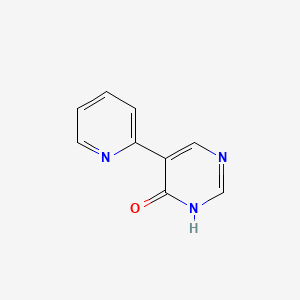
![Propanenitrile, 3-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]-](/img/structure/B12905382.png)
